1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide

Description

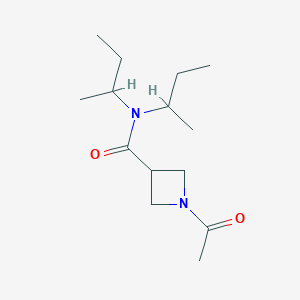

1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide is a small organic molecule featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with two branched butan-2-yl groups. This compound’s structural complexity arises from its stereoelectronic features, including the strain of the azetidine ring and the steric bulk of the branched alkyl substituents.

Properties

IUPAC Name |

1-acetyl-N,N-di(butan-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-6-10(3)16(11(4)7-2)14(18)13-8-15(9-13)12(5)17/h10-11,13H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSZSFDYQPGTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1CN(C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.

Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.

Scientific Research Applications

1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them reactive, allowing them to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Functional Groups | Alkyl Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 1-Acetyl-N,N-bis(butan-2-yl)azetidine-3-carboxamide | Azetidine | Acetyl, Carboxamide | Butan-2-yl | ~269.4 (calculated) | Potential metabolic stability |

| 2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide | Azetidine | Amino, Carboxamide | Propan-2-yl | 213.32 | Enhanced hydrogen bonding |

| N-(4-(Benzo[d][1,3]dioxol-5-yl)butan-2-yl)-N-(2-methoxyethyl)formamide | Aliphatic chain | Formamide, Benzodioxol | Butan-2-yl, Methoxyethyl | ~337.4 (calculated) | Aromatic interaction potential |

| (2S)-Butan-2-yl (Z)-dodec-5-enoate | Ester | Ester, Unsaturated chain | Butan-2-yl | ~256.4 | Pheromone activity (Zygaenidae moths) |

Key Findings and Implications

Electronic Effects: The acetyl group on the azetidine may withdraw electron density from the ring, affecting reactivity or binding interactions compared to amino-substituted azetidines .

Functional Group Stability : The carboxamide group offers greater hydrolytic stability than formamides or esters, suggesting advantages in pharmaceutical formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.